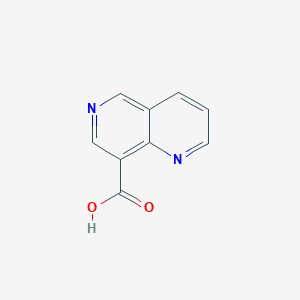

1,6-Naphthyridine-8-carboxylic acid

Descripción general

Descripción

1,6-Naphthyridine-8-carboxylic acid is a class of heterocyclic compounds containing a fused system of two pyridine rings . The compounds containing the naphthyridine scaffold are found in natural products (plants and marine organisms) or can be obtained synthetically .

Synthesis Analysis

The synthesis of this compound has been described in several studies . For instance, 10-methoxy dibenzo[b,h][1,6]naphthyridine carboxylic acid was successfully synthesized from 3-methoxyaniline by a new route .

Molecular Structure Analysis

Naphthyridines are a class of heterocyclic compounds that are also referred to in the chemical literature as “benzodiazines” or “diazanaphthalenes”, due to possessing a fused system of two pyridine rings . There are six positional isomers with different locations of nitrogen atoms .

Chemical Reactions Analysis

Naphthyridines have displayed multiple activities, including anti-infectious, anticancer, neurological, psychotropic, affecting the cardiovascular system, and immune response . The properties and synthesis of 1,8-isomer derivatives were most often described .

Aplicaciones Científicas De Investigación

1. Chemical Synthesis and Modifications

1,6-Naphthyridine derivatives have been explored for their potential in chemical synthesis. For instance, studies on Suzuki–Miyaura reactions involving 1,6-naphthyridine compounds demonstrated their utility in synthesizing highly substituted naphthyridines, showcasing their versatility in organic synthesis (Kumar & Khan, 2017). Additionally, the synthesis of various 1,6-naphthyridine derivatives from acyclic precursors has been reported, further indicating their significance in chemical transformations (Blanco, Perillo & Schapira, 1999).

2. Spectroscopic Studies

Spectroscopic studies of 1,6-naphthyridine derivatives have contributed significantly to understanding their interaction with solvents and their structural characteristics. For example, the solvatochromism and stability of various naphthyridine derivatives in different solvents have been extensively studied, providing insights into their chemical properties (Santo et al., 2003).

3. Antibacterial Applications

The antibacterial potential of 1,6-naphthyridine derivatives has been a subject of interest. Studies have shown the synthesis of 1,6-naphthyridine-3-carboxylic acids as new antibacterial agents, suggesting their application in the development of novel antimicrobial compounds (Sabatini et al., 1999). Additionally, research on pyridonecarboxylic acids as antibacterial agents, including the synthesis of 1,6-naphthyridine derivatives, has highlighted their potential in this domain (Mishio et al., 1985).

4. Pharmaceutical Research

1,6-Naphthyridine compounds have also been explored for potential pharmaceutical applications. For instance, their role as human cytomegalovirus (HCMV) inhibitors has been investigated, revealing their potential in treating viral infections (Chan et al., 2001). Moreover, research on repositioning HIV-1 integrase inhibitors for cancer therapeutics identified 1,6-naphthyridine-7-carboxamide as a promising scaffold, indicating its potential in cancer treatment (Zeng et al., 2012).

Safety and Hazards

Direcciones Futuras

Naphthyridines have a wide range of activity, making them a fascinating object of research with prospects for use in therapeutic purposes . Their potency to treat neurodegenerative and immunomodulatory disorders, along with their anti-HIV, antidepressant, and antioxidant properties, has enticed researchers to look beyond their broad-spectrum activities, providing further scope for exploration .

Mecanismo De Acción

Target of Action

1,6-Naphthyridine-8-carboxylic acid is a pharmacologically active compound with a variety of applications . It has been shown to interact with several targets, including 3-phosphoinositide-dependent kinase-1 (PDK1) . PDK1 plays a crucial role in the activation of the Akt pathway, which is involved in cell survival and proliferation .

Mode of Action

The compound acts as an ATP-competitive inhibitor of the PDK1 holoenzyme . By binding to the active site of PDK1, it prevents the phosphorylation of Akt, thereby inhibiting the activation of the Akt pathway .

Biochemical Pathways

The inhibition of the Akt pathway by this compound affects several downstream mediators, including p21 . The suppression of the phosphorylation of these mediators can lead to the induction of apoptosis and cell cycle arrest .

Pharmacokinetics

The compound’s bioavailability and pharmacokinetic properties are likely influenced by its chemical structure and the presence of functional groups .

Result of Action

The inhibition of the Akt pathway by this compound can lead to significant anticancer activity . In vitro studies have shown that the compound can induce apoptosis and cause cell cycle arrest in cancer cells .

Propiedades

IUPAC Name |

1,6-naphthyridine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-5-10-4-6-2-1-3-11-8(6)7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERVZPSGADOFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654663 | |

| Record name | 1,6-Naphthyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

362606-19-7 | |

| Record name | 1,6-Naphthyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 6-methyl-5-oxo-5,6-dihydro-[1,6]naphthyridine-8-carboxylic acid synthesized according to the research?

A1: The synthesis of 6-methyl-5-oxo-5,6-dihydro-[1,6]naphthyridine-8-carboxylic acid (3b) is a multi-step process []:

Q2: Are there any spectroscopic data available for 6-methyl-5-oxo-5,6-dihydro-[1,6]naphthyridine-8-carboxylic acid in the study?

A2: Unfortunately, the abstract does not provide specific spectroscopic data (NMR, IR, etc.) for compound 3b. Full characterization data would likely be found in the full text of the research paper [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-N-[4-(hexyloxy)phenyl]acetamide](/img/structure/B1389194.png)

![2-Bromo-N-[4-(phenethyloxy)phenyl]acetamide](/img/structure/B1389195.png)

![2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline](/img/structure/B1389197.png)

![N-[4-(Sec-butoxy)phenyl]-N-[2-(2,5-dimethylphenoxy)propyl]amine](/img/structure/B1389200.png)

![N-[4-(Sec-butoxy)benzyl]-4-phenoxyaniline](/img/structure/B1389203.png)

![N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine](/img/structure/B1389206.png)

![N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline](/img/structure/B1389208.png)